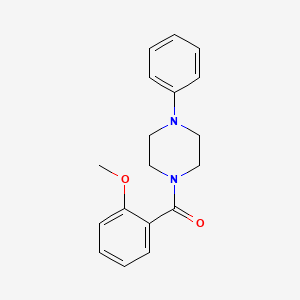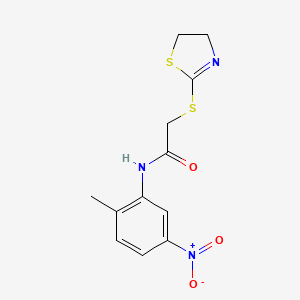
N-isobutyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-phenoxyacetamide (NIPA) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. NIPA is a white crystalline solid with a molecular weight of 235.3 g/mol and a melting point of 95-97°C. It is soluble in organic solvents such as ethanol, chloroform, and acetone. NIPA has been synthesized by several methods, and its properties and applications have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-isobutyl-2-phenoxyacetamide is not well understood. However, it is believed that N-isobutyl-2-phenoxyacetamide acts as a chelating agent, which can form complexes with metal ions. The metal complexes formed by N-isobutyl-2-phenoxyacetamide have been shown to exhibit catalytic activity, which is attributed to the presence of N-isobutyl-2-phenoxyacetamide as a ligand.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isobutyl-2-phenoxyacetamide have not been extensively studied. However, some studies have shown that N-isobutyl-2-phenoxyacetamide has antioxidant and anti-inflammatory properties. N-isobutyl-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-phenoxyacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. N-isobutyl-2-phenoxyacetamide is also relatively inexpensive compared to other ligands used in metal complex synthesis. However, N-isobutyl-2-phenoxyacetamide has some limitations. It has low solubility in water, which can limit its applications in aqueous environments. Moreover, the mechanism of action of N-isobutyl-2-phenoxyacetamide is not well understood, which can limit its applications in some fields.
Direcciones Futuras
There are several future directions for N-isobutyl-2-phenoxyacetamide research. One potential direction is the synthesis of new metal complexes using N-isobutyl-2-phenoxyacetamide as a ligand. These metal complexes can have potential applications in catalysis, drug discovery, and material science. Another direction is the development of new polymers using N-isobutyl-2-phenoxyacetamide as a monomer. These polymers can have potential applications in drug delivery and tissue engineering. Moreover, more studies are needed to understand the mechanism of action of N-isobutyl-2-phenoxyacetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-isobutyl-2-phenoxyacetamide is a promising compound for scientific research. It has potential applications in various fields, including catalysis, drug discovery, material science, and tissue engineering. N-isobutyl-2-phenoxyacetamide is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, more studies are needed to understand the mechanism of action of N-isobutyl-2-phenoxyacetamide and its potential applications in various fields.
Métodos De Síntesis
N-isobutyl-2-phenoxyacetamide can be synthesized by the reaction of phenoxyacetic acid with isobutylamine in the presence of a catalyst such as sulfuric acid. The reaction yields N-isobutyl-2-phenoxyacetamide as a product along with water. The purity of N-isobutyl-2-phenoxyacetamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-isobutyl-2-phenoxyacetamide has shown promising results in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, drug discovery, and material science. N-isobutyl-2-phenoxyacetamide has also been used in the synthesis of polymers, which have applications in drug delivery and tissue engineering. Moreover, N-isobutyl-2-phenoxyacetamide has been used as a corrosion inhibitor in the oil and gas industry.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJXQHNVQLWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)


![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)
![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)


![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

